N,N-diethylnonanamide
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Overview
Description
N,N-Diethylnonanamide is an organic compound with the molecular formula C13H27NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylnonanamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane or toluene to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylnonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-diethylnonylamine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) and hydrazine (N2H4) can be employed under mild conditions.
Major Products Formed
Oxidation: Nonanoic acid and its derivatives.
Reduction: N,N-Diethylnonylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylnonanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of N,N-diethylnonanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnonanamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylpentanamide: A shorter-chain analogue with similar chemical properties.
N,N-Diethylhexanamide: Another shorter-chain analogue with comparable reactivity.
Uniqueness
N,N-Diethylnonanamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer-chain amides are preferred, such as in the formulation of certain lubricants and surfactants.
Properties
CAS No. |
10385-09-8 |
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Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N,N-diethylnonanamide |
InChI |
InChI=1S/C13H27NO/c1-4-7-8-9-10-11-12-13(15)14(5-2)6-3/h4-12H2,1-3H3 |
InChI Key |
VYMLHBZXBXZDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CC)CC |
Origin of Product |
United States |
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